N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-[2-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S3/c1-18(26(3,22)23)11-15(21)19-6-8-20(9-7-19)16-17-13-5-4-12(24-2)10-14(13)25-16/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEWVPAXRTWZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)SC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-methyl-N-(2-{4-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}-2-oxoethyl)methanesulfonamide, primarily targets the lasB quorum sensing system of Gram-negative bacteria. This system plays a crucial role in bacterial cell-cell communication, coordinating host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis.
Mode of Action
The compound interacts with its target by inhibiting the lasB quorum sensing system. It binds to the active site of the Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds. This interaction results in the inhibition of quorum sensing, thereby disrupting bacterial communication and organization.
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria. These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms. By inhibiting these pathways, the compound can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance.
Pharmacokinetics
Similar compounds have shown marked enhancement of aqueous solubility and significant improvement of oral absorption. These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The primary result of the compound’s action is the inhibition of quorum sensing in bacteria. This leads to a reduction in biofilm formation and virulence production. In addition, it discourages bacteria from developing future resistance.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its inhibitory activities
Biological Activity
N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be characterized by its complex structure, which includes a benzothiazole moiety, a piperazine ring, and a methanesulfonamide group. The synthesis typically involves multi-step reactions that incorporate various reagents under controlled conditions. For example, one method involves the reaction of 2-methylsulfanyl-benzothiazole with piperazine derivatives in the presence of bases such as cesium carbonate in dimethylformamide (DMF) at elevated temperatures .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . A study published in PubMed demonstrated that benzothiazole-based compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action often involves the inhibition of Hsp90, a chaperone protein crucial for the stability and function of many oncogenic proteins .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 3.9 ± 0.1 | Hsp90 Inhibition |
| Compound B | A549 | 2.8 ± 0.1 | Hsp90 Inhibition |
| N-methyl-N-(...) | Various | TBD | TBD |
Neuroprotective Effects
Research has also explored the neuroprotective effects of benzothiazole derivatives. For instance, compounds similar to N-methyl-N-(...) have shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially making them candidates for treating neurodegenerative diseases .
Case Studies
- Study on Anticancer Activity : A recent investigation evaluated a series of benzothiazole derivatives for their anticancer properties using the MTT assay across different cancer cell lines. The results indicated that compounds with substitutions on the benzothiazole ring exhibited varying degrees of cytotoxicity, suggesting that structural modifications could enhance efficacy .
- Neuroprotection : Another study focused on the neuroprotective properties of related benzothiazole compounds. The results indicated that these compounds could reduce neuronal cell death induced by toxic agents, highlighting their potential therapeutic applications in neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications to the benzothiazole core or substituents on the piperazine ring can significantly influence potency and selectivity against cancer cells or other biological targets .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on Benzothiazole Ring | Increased cytotoxicity |
| Alteration of Piperazine Substituents | Enhanced selectivity towards cancer cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of sulfonamide-based heterocycles, enabling comparisons in synthesis, physicochemical properties, and bioactivity. Below is a detailed analysis:
Structural Analogues with Benzo[d]thiazole and Piperazine Moieties
- Compound from : N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride shares a benzo[d]thiazole core and sulfonamide group but differs in substituents (ethoxy vs. methylthio) and linker chemistry (amide vs. ketone-piperazine). The piperidine sulfonyl group in contrasts with the piperazine-ketone-ethyl chain in the target compound, likely influencing solubility and receptor binding .
Sulfonamide Derivatives with Triazole and Thione Groups
- Compounds 7–9 () : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature sulfonamide and triazole-thione moieties. While lacking the benzo[d]thiazole system, these compounds highlight the role of sulfonamide and thione groups in tautomerism and bioactivity. IR spectra confirm the thione form (νC=S at 1247–1255 cm⁻¹), which may stabilize interactions with metal ions or enzymes .
- Key Comparison : The target compound’s methanesulfonamide group lacks tautomeric versatility but offers steric and electronic differences that could modulate target selectivity .
Quinazolinone-Thioacetamide Hybrids ()
- Compounds 5–18: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides incorporate sulfonamide and thioacetamide functionalities. The quinazolinone core provides rigidity, contrasting with the flexible piperazine linker in the target compound. Synthesis via alkylation of thiols (e.g., using 2-chloro-N-substituted acetamide) suggests shared reactivity in sulfur-based substitutions .
- Key Distinction: The target compound’s piperazine-ketone linker may improve solubility in polar solvents compared to the planar quinazolinone system .
Data Table: Comparative Analysis of Key Features
Research Findings and Implications
- Synthetic Challenges: The target compound’s piperazine-ketone linker may require careful optimization to avoid side reactions, akin to the sodium hydroxide-mediated cyclization noted in .
- Bioactivity Potential: The methylthio group in the target compound could mimic disulfide bonds in enzyme active sites, similar to thione interactions in ’s triazoles .
- Solubility Considerations : Methanesulfonamide and piperazine groups may enhance aqueous solubility compared to ’s piperidine sulfonyl and amide groups, which are more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
